molecular formula C22H26ClNO3 B13743740 (+-)-1-Isopropyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride CAS No. 33422-64-9

(+-)-1-Isopropyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride

Cat. No.: B13743740
CAS No.: 33422-64-9
M. Wt: 387.9 g/mol
InChI Key: HTCNYINKTNPFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-1-Isopropyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with isopropyl, benzoyl, and benzoyloxyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-Isopropyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides under basic conditions.

    Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Benzoyloxylation: The benzoyloxyl group is added through esterification reactions involving benzoyl chloride and an appropriate alcohol.

Industrial Production Methods

Industrial production of (±)-1-Isopropyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(±)-1-Isopropyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(±)-1-Isopropyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-1-Isopropyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-3-benzoylpiperidine hydrochloride
  • 1-Isopropyl-3-benzoyloxypiperidine hydrochloride
  • 1-Isopropyl-3-benzoyl-4-benzoyloxypiperidine hydrochloride

Uniqueness

(±)-1-Isopropyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride is unique due to the presence of both benzoyl and benzoyloxyl groups on the piperidine ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

33422-64-9

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9 g/mol

IUPAC Name

(3-benzoyl-1-propan-2-ylpiperidin-1-ium-3-yl) benzoate;chloride

InChI

InChI=1S/C22H25NO3.ClH/c1-17(2)23-15-9-14-22(16-23,20(24)18-10-5-3-6-11-18)26-21(25)19-12-7-4-8-13-19;/h3-8,10-13,17H,9,14-16H2,1-2H3;1H

InChI Key

HTCNYINKTNPFBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.